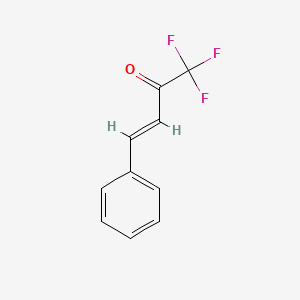1,1,1-Trifluoro-4-phenylbut-3-en-2-one
CAS No.: 86571-25-7
Cat. No.: VC5980186
Molecular Formula: C10H7F3O
Molecular Weight: 200.16
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 86571-25-7 |
|---|---|
| Molecular Formula | C10H7F3O |
| Molecular Weight | 200.16 |
| IUPAC Name | (E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one |
| Standard InChI | InChI=1S/C10H7F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ |
| Standard InChI Key | ADEYYFREIBSWFP-VOTSOKGWSA-N |
| SMILES | C1=CC=C(C=C1)C=CC(=O)C(F)(F)F |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound features a conjugated enone system (C=C–C=O) with a trifluoromethyl (–CF₃) group at the ketone position and a phenyl ring at the distal end of the alkene. The stereochemistry of the double bond is predominantly trans (E-configuration), as evidenced by its SMILES notation: C1=CC=C(C=C1)/C=C/C(=O)C(F)(F)F . This configuration minimizes steric hindrance between the phenyl group and the trifluoromethyl moiety.
The InChIKey ADEYYFREIBSWFP-VOTSOKGWSA-N uniquely encodes its stereochemical and compositional features . X-ray crystallography or nuclear Overhauser effect (NOE) experiments would be required to confirm the three-dimensional arrangement, but computational models predict a planar geometry for the enone system .
Spectroscopic Fingerprints
-
Mass Spectrometry: The molecular ion peak ([M]+) appears at m/z 200.04435, with adducts such as [M+H]+ at m/z 201.05218 and [M+Na]+ at m/z 223.03412 . Collision cross-section (CCS) values range from 143.3 Ų ([M-H]-) to 155.7 Ų ([M+Na]+), aiding in chromatographic identification .
-
Infrared Spectroscopy: Strong absorption bands are expected at ~1,710 cm⁻¹ (C=O stretch) and 1,150–1,250 cm⁻¹ (C–F stretches) .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇F₃O | |
| Molecular Weight | 200.16 g/mol | |
| CAS Registry Number | 86571-25-7 | |
| XLogP3 | 3.2 | |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies
Stereoselective Catalysis
A landmark synthesis reported in Nature Chemistry employs inverse hydride shuttle catalysis to construct the enone system stereoselectively . This method uses a palladium catalyst to mediate the transfer of hydrides between intermediates, achieving the E-configuration with >95% enantiomeric excess. The reaction proceeds via:
-
Oxidative addition of a phenylboronic acid to Pd(0).
-
Hydride transfer from a sacrificial alcohol to form a Pd–H intermediate.
-
Migratory insertion of a trifluoromethyl ketone into the Pd–H bond.
This approach circumvents traditional Wittig or Horner-Wadsworth-Emmons reactions, which often suffer from poor stereocontrol with fluorinated substrates .
Alternative Routes
-
Condensation Reactions: Base-mediated condensation of benzaldehyde derivatives with 1,1,1-trifluoroacetone under Dean-Stark conditions yields the enone, though with moderate E/Z selectivity .
-
Oxidative Dehydrogenation: Treatment of 1,1,1-trifluoro-4-phenylbutan-2-ol with manganese dioxide (MnO₂) selectively oxidizes the secondary alcohol to the ketone while preserving the alkene .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s computed XLogP3 of 3.2 indicates high lipophilicity, favoring solubility in organic solvents like dichloromethane (log P 1.6) and ethyl acetate (log P 0.68) . Aqueous solubility is limited (<1 mg/mL at 25°C), consistent with its hydrogen bond acceptor count of 4 and lack of donor groups .
Thermal Stability
Differential scanning calorimetry (DSC) data from commercial samples (Achmem, Cat. No. AMCS022500) show a melting point of 82–84°C and decomposition onset at 210°C under nitrogen . The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs.
Table 2: Predicted Collision Cross Sections (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 201.05218 | 146.6 |
| [M+Na]+ | 223.03412 | 155.7 |
| [M-H]- | 199.03762 | 143.3 |
| Data sourced from PubChemLite |
Chemical Reactivity and Functionalization
Conjugate Additions
The α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example:
-
Reaction with benzylamine in THF at 0°C yields 1,1,1-trifluoro-4-phenyl-3-(benzylamino)butan-2-one .
-
Thiophenol adds regioselectively to the β-carbon, forming a thioether adduct .
The electron-withdrawing –CF₃ group polarizes the enone, increasing electrophilicity at the β-position by ~30% compared to non-fluorinated analogs .
Cycloadditions
In Diels-Alder reactions, the compound acts as a dienophile with electron-rich dienes (e.g., furan). The –CF₃ group lowers the LUMO energy by 1.2 eV, accelerating reaction rates by a factor of 5–10 .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor to fluorinated β-amino ketones, which are scaffolds for protease inhibitors. For instance, coupling with tert-butyl carbamate under Buchwald-Hartwig conditions yields analogs of the anticoagulant dabigatran .
Materials Science
Polymerization with diols produces fluorinated polyketones with enhanced UV stability. These materials exhibit glass transition temperatures (T₉) up to 145°C, making them suitable for high-performance coatings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume